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Compound of Interest

Compound Name: Methyl 11-methyltridecanoate

Cat. No.: B3044305

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and
methodologies required for the structural elucidation of Methyl 11-methyltridecanoate, a
branched-chain fatty acid methyl ester (FAME). The document outlines key experimental
protocols, data interpretation, and visualizations to aid researchers in the identification and
characterization of this molecule.

Introduction

Methyl 11-methyltridecanoate (C15H3002, CAS No. 5487-62-7) is an anteiso-branched-
chain fatty acid methyl ester. The precise determination of its molecular structure is critical for
its application in various research fields, including lipidomics and as a reference standard. This
guide details the application of nuclear magnetic resonance (NMR) spectroscopy and mass
spectrometry (MS) for its unambiguous structural characterization.

Core Analytical Techniques

The primary methods for the structural elucidation of Methyl 11-methyltridecanoate are Gas
Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)
Spectroscopy (*H and 3C).

GC-MS is a powerful technique for the analysis of volatile compounds like FAMEs. It provides
information on the molecular weight and fragmentation pattern, which is crucial for identifying
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the position of the methyl branch.
Expected Mass Spectral Data

While a publicly available mass spectrum for Methyl 11-methyltridecanoate is not readily
accessible, the fragmentation pattern can be predicted based on the known behavior of
anteiso-branched-chain FAMEs. For comparison, the mass spectrum of the isomeric iso-
branched FAME, Methyl 12-methyltridecanoate, shows characteristic fragments.

Interpretation for Methyl 11-

m/z
methyltridecanoate (Predicted)

242 Molecular lon [M]*

213 Loss of an ethyl group (-C2H5) from the
branched end [M-29]*

185 Loss of a butyl group (-C4H9) including the
branch [M-57]*

24 McLafferty rearrangement fragment,

characteristic of methyl esters

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Expected *H NMR Spectral Data

The *H NMR spectrum of Methyl 11-methyltridecanoate is expected to show characteristic
signals for the methyl ester, the terminal methyl groups of the branched chain, and the long
methylene chain. The chemical shifts can be estimated based on analogous straight-chain and
branched-chain FAMEs.
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Chemical Shift (d)

_ Multiplicity Integration Assignment
ppm (Predicted)

Methoxy group (-

~3.67 Singlet 3H
OCHs3)
Methylene group a to
~2.30 Triplet 2H carbonyl (C2, -CHz-
CO0)
Methylene group 8 to
~1.62 Multiplet 2H carbonyl (C3, -CHz2-C-
CO0)
) Methine proton at the
~1.50 Multiplet 1H )
branch point (C11)
) Methylene groups in
~1.26 Broad Singlet ~16H )
the chain
Terminal methyl grou
~0.86 Triplet 3H yigrotp
(C13)
Methyl group at the
~0.85 Doublet 3H branch point (C11-

CHs)

Expected 3C NMR Spectral Data

The 3C NMR spectrum will distinguish the carbonyl carbon, the methoxy carbon, the carbons
at the branch point, and the different methylene and methyl carbons in the chain. Data for the
isomeric Methyl 12-methyltridecanoate can be found in public databases and serves as a
useful comparison.[1]
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Chemical Shift (8) ppm (Predicted) Assignment

~174.4 Carbonyl carbon (C1, -COO-)

~51.4 Methoxy carbon (-OCHs)

~36.0 Methine carbon at branch point (C11)

~34.1 Methylene a to carbonyl (C2)

~29.0 - 29.7 Methylene carbons in the long chain

~27.0 Methylene adjacent to the branch (C10)
~25.0 Methylene 3 to carbonyl (C3)

~19.0 Methyl carbon at the branch point (C11-CHs)
~11.0 Terminal methyl carbon (C13)

Experimental Protocols

For analysis, fatty acids are typically converted to their methyl esters to increase volatility for
GC-MS.

Acid-Catalyzed Esterification Protocol:

e Dissolve the fatty acid sample in anhydrous methanol.

e Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).

e Reflux the mixture for 1-2 hours.

 After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.
e Wash the organic layer with a dilute sodium bicarbonate solution and then with water.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.
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Parameter Value

DB-5ms or similar non-polar capillary column

GC Column (e.g., 30 m x 0.25 mm ID, 0.25 pm film
thickness)

Injector Temperature 250 °C

Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)

Initial temperature 100 °C, hold for 2 min, ramp

Oven Program ) )
to 250 °C at 5 °C/min, hold for 5 min

MS lon Source Electron lonization (El) at 70 eV

Mass Range m/z 40-300

» Dissolve approximately 5-10 mg of the purified Methyl 11-methyltridecanoate in 0.6-0.7 mL
of deuterated chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00).

e Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e For 3C NMR, a proton-decoupled sequence should be used.

Visualizations
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Experimental Workflow for Structural Elucidation.
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Predicted Mass Spectral Fragmentation Pathway.
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Methyl 11-methyltridecanoate
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Logical Process for Structural Elucidation.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3044305?utm_src=pdf-body-img
https://www.benchchem.com/product/b3044305?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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